An In-Depth Technical Guide to Ethyl 3-Cyclopentene-1-Carboxylate
An In-Depth Technical Guide to Ethyl 3-Cyclopentene-1-Carboxylate
Prepared by: A Senior Application Scientist
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic value of a molecule is often defined by its versatility, reactivity, and the structural motifs it can introduce. Ethyl 3-cyclopentene-1-carboxylate, a seemingly simple cyclic ester, is a quintessential example of such a valuable synthetic intermediate. Its unique architecture, featuring a reactive cyclopentene ring and a modifiable ethyl ester functional group, provides chemists with a powerful tool for constructing complex molecular frameworks. This guide offers an in-depth exploration of this compound, moving beyond a simple datasheet to provide the causal insights, validated protocols, and mechanistic understanding required by researchers and drug development professionals. We will delve into its synthesis, explore its chemical reactivity, and highlight its role in the creation of high-value molecules, thereby offering a comprehensive resource for leveraging its full synthetic potential.
Core Physicochemical & Structural Properties
Ethyl 3-cyclopentene-1-carboxylate is a colorless liquid characterized by a five-membered carbocyclic ring containing a single point of unsaturation and an ethyl ester substituent.[1] This combination of features dictates its physical properties and reactivity profile.
Key Data Summary
The fundamental physicochemical properties are summarized below for quick reference and experimental planning.
| Property | Value | Source(s) |
| IUPAC Name | ethyl cyclopent-3-ene-1-carboxylate | [2] |
| CAS Number | 21622-01-5 | [3][4] |
| Molecular Formula | C₈H₁₂O₂ | [2][3] |
| Molecular Weight | 140.18 g/mol | [2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [4][5] |
| Boiling Point | 64 °C at 15 mmHg | [4] |
| Density | ~1.029 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.4460 - 1.4500 | [4] |
| Flash Point | 48 °C | |
| SMILES | CCOC(=O)C1CC=CC1 | [2] |
| InChIKey | CTLAIKSGNQPPLO-UHFFFAOYSA-N | [2][3] |
Synthesis Pathway: The Diels-Alder Approach
The most common and efficient route to the cyclopentene carboxylate scaffold is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a suitable dienophile, in this case, ethyl acrylate.[6][7] This reaction is a cornerstone of organic chemistry for its ability to form six-membered rings with high stereocontrol.
Causality of the Method: Cyclopentadiene is an exceptionally reactive diene in normal-electron-demand Diels-Alder reactions.[7] The reaction requires the in-situ "cracking" of its stable dimer, dicyclopentadiene, via a retro-Diels-Alder reaction at high temperatures. The freshly generated cyclopentadiene monomer is then trapped by the dienophile, ethyl acrylate. The reaction typically yields a mixture of endo and exo stereoisomers, with the endo product often being the kinetically favored product due to secondary orbital interactions.
A detailed, self-validating laboratory protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.
Key Reactions & Mechanistic Insights
The synthetic utility of Ethyl 3-cyclopentene-1-carboxylate stems from the orthogonal reactivity of its two primary functional groups: the alkene and the ester. This allows for selective transformations, making it a versatile node for divergent synthesis.
-
Alkene Modifications : The C=C double bond is susceptible to a wide range of electrophilic additions.
-
Hydrogenation : Catalytic hydrogenation (e.g., using H₂/Pd-C) saturates the double bond to yield Ethyl cyclopentanecarboxylate. This is a fundamental step to remove the unsaturation and access saturated cyclopentane derivatives.
-
Epoxidation : Reaction with peroxy acids like m-CPBA forms the corresponding epoxide. This epoxide is a valuable intermediate, susceptible to nucleophilic ring-opening to install vicinal functional groups with defined stereochemistry.
-
Dihydroxylation : Treatment with OsO₄ (catalytic) and a co-oxidant like NMO yields the corresponding cis-diol, adding two hydroxyl groups across the double bond.
-
-
Ester Group Transformations : The ester moiety can be readily converted into other functional groups.
-
Hydrolysis : Basic (saponification) or acidic hydrolysis converts the ester to the corresponding 3-cyclopentene-1-carboxylic acid.
-
Reduction : Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) reduce the ester to the primary alcohol, (3-cyclopenten-1-yl)methanol. This provides access to a different class of cyclopentene derivatives.
-
Amidation : Direct reaction with amines, often at elevated temperatures or with catalysts, can form the corresponding amide.
-
Applications in Drug Discovery & Development
The cyclopentane and cyclopentene rings are privileged scaffolds in medicinal chemistry. Ethyl 3-cyclopentene-1-carboxylate serves as a key starting material for introducing this motif into complex Active Pharmaceutical Ingredients (APIs).[1]
A notable application area is in the synthesis of intermediates for drugs like Dolasetron , a potent serotonin 5-HT₃ receptor antagonist used as an antiemetic agent to combat nausea and vomiting, particularly after chemotherapy.[8] While the direct synthesis of Dolasetron may involve derivatives, the core endo-azatricyclic framework is often constructed from functionalized cyclopentane precursors, highlighting the importance of building blocks like Ethyl 3-cyclopentene-1-carboxylate. The ability to functionalize both the ring and the ester provides a pathway to the complex amino-alcohol intermediates required for such APIs.
Analytical Characterization Protocol
Validating the identity and purity of the starting material is a non-negotiable step in any synthetic workflow.
-
Gas Chromatography (GC) : This is the primary method for assessing purity. Commercial suppliers typically guarantee a purity of >97.0% as determined by GC analysis.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum provides a rapid confirmation of the key functional groups. Expect to see:
-
A strong, sharp absorption band around 1730 cm⁻¹ , characteristic of the ester carbonyl (C=O) stretch.
-
A medium absorption band around 1650 cm⁻¹ for the alkene C=C stretch.
-
Bands around 3050 cm⁻¹ corresponding to the vinylic C-H stretching.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will be characterized by signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The two vinylic protons on the double bond will appear as a multiplet around 5.7 ppm. The remaining aliphatic protons on the ring will appear as multiplets between 2.0 and 3.5 ppm.
-
¹³C NMR : Key signals will include the ester carbonyl carbon around 175 ppm, the two alkene carbons around 129-131 ppm, the ester OCH₂ carbon around 60 ppm, and several aliphatic carbons in the 30-50 ppm range.
-
Safety, Handling, and Storage
As a flammable organic liquid, proper handling of Ethyl 3-cyclopentene-1-carboxylate is paramount for laboratory safety.
-
Hazards : The compound is classified as a Flammable Liquid, Category 3 (GHS Hazard statement H226: Flammable liquid and vapor).[2][4] It may cause irritation upon contact with skin, eyes, and the respiratory tract.
-
Handling :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from all sources of ignition, including heat, sparks, and open flames.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Storage :
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. A recommended storage temperature is between 2-8°C.[4]
-
Store away from oxidizing agents and strong acids to prevent dangerous reactions.
-
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory work.
Protocol: Synthesis via Diels-Alder Reaction
Objective: To synthesize Ethyl 3-cyclopentene-1-carboxylate from dicyclopentadiene and ethyl acrylate.
Materials:
-
Dicyclopentadiene (stabilized)
-
Ethyl acrylate
-
Round-bottom flask with a distillation head and condenser (for cracking)
-
Addition funnel
-
Three-neck round-bottom flask (for reaction)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Vacuum distillation apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Place dicyclopentadiene in the distillation flask. Heat the flask to ~180-200 °C. The dimer will undergo a retro-Diels-Alder reaction, and the cyclopentadiene monomer (b.p. ~41 °C) will distill over. Collect the monomer in a receiver flask cooled in an ice bath. CAUTION: Cyclopentadiene will re-dimerize at room temperature; use it promptly after collection.
-
Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser (with a drying tube), place the desired amount of ethyl acrylate.
-
Cycloaddition: Cool the flask containing ethyl acrylate in an ice bath. Slowly add the freshly cracked cyclopentadiene from the addition funnel to the stirred ethyl acrylate over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-24 hours to ensure complete reaction.
-
Workup & Purification: The crude product is typically pure enough for many applications. For higher purity, remove any unreacted starting materials under reduced pressure. The final product can be purified by vacuum distillation (b.p. 64 °C / 15 mmHg).
Self-Validation: Monitor the reaction progress by TLC or GC to observe the consumption of ethyl acrylate. The final product's identity and purity should be confirmed by GC, IR, and NMR as described in Section 5.
Protocol: Reduction of the Ester to (3-Cyclopenten-1-yl)methanol
Objective: To reduce the ester functional group to a primary alcohol.
Materials:
-
Ethyl 3-cyclopentene-1-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Three-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ in anhydrous diethyl ether.
-
Substrate Addition: Dissolve Ethyl 3-cyclopentene-1-carboxylate in anhydrous diethyl ether and place it in the addition funnel.
-
Reduction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the ester solution dropwise to the stirred suspension. CAUTION: The reaction is highly exothermic and produces hydrogen gas. Ensure adequate cooling and ventilation.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Quenching (Fieser workup): Cautiously quench the reaction by cooling the flask back to 0 °C and adding, sequentially and dropwise, 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
Workup: A granular precipitate should form, which can be removed by filtration. Wash the precipitate thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude alcohol. The product can be further purified by distillation or chromatography.
Self-Validation: The success of the reaction can be monitored by IR spectroscopy, looking for the disappearance of the ester C=O peak (~1730 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Conclusion
Ethyl 3-cyclopentene-1-carboxylate is a foundational building block whose value is realized through its versatile reactivity. A thorough understanding of its properties, synthesis, and reaction pathways, as outlined in this guide, empowers researchers to design more efficient and innovative synthetic routes. By adhering to rigorous analytical validation and safety protocols, scientists and drug development professionals can confidently employ this molecule to construct the complex architectures required for next-generation pharmaceuticals and advanced materials.
References
-
Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536–9537. [Link]
-
Domingo, L. R., & Sáez, J. A. (2006). A Computational Study of the Diels−Alder Reaction of Ethyl-S-lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. The Journal of Organic Chemistry, 71(19), 7463–7470. [Link]
-
Moseley, C. G., & Cheek, P. H. (2014). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]
-
Koolman, H., & Kaval, N. (2017). Click Chemistry with Cyclopentadiene. Molecules, 22(6), 932. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Supporting Information. [Link]
-
PubChem. (n.d.). 3-Ethylcyclopentene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 3-cyclohexenecarboxylate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-Cyclopentene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Dolasetron. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 3-Cyclopentene-1-carboxylate | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-Cyclopentene-1-carboxylate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]
- 5. Ethyl 3-Cyclopentene-1-carboxylate | 21622-01-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
